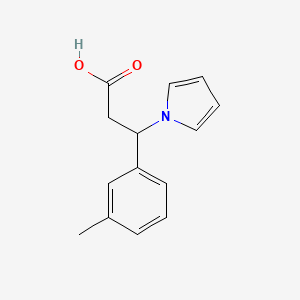

3-(3-methylphenyl)-3-(1H-pyrrol-1-yl)propanoic acid

Description

3-(3-Methylphenyl)-3-(1H-pyrrol-1-yl)propanoic acid (CAS: 866019-03-6) is a propanoic acid derivative featuring a 3-methylphenyl group and a 1H-pyrrol-1-yl substituent on the central carbon of the three-carbon chain. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting inflammation, pain, and cancer pathways.

Properties

IUPAC Name |

3-(3-methylphenyl)-3-pyrrol-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-11-5-4-6-12(9-11)13(10-14(16)17)15-7-2-3-8-15/h2-9,13H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEWHTJKEWLCPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CC(=O)O)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301248171 | |

| Record name | β-(3-Methylphenyl)-1H-pyrrole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866019-03-6 | |

| Record name | β-(3-Methylphenyl)-1H-pyrrole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866019-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-(3-Methylphenyl)-1H-pyrrole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-3-(1H-pyrrol-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-methylbenzaldehyde and pyrrole.

Formation of Intermediate: The 3-methylbenzaldehyde is subjected to a condensation reaction with pyrrole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form 3-(3-methylphenyl)-1H-pyrrole.

Carboxylation: The intermediate 3-(3-methylphenyl)-1H-pyrrole is then carboxylated using carbon dioxide in the presence of a base, such as sodium hydroxide, to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include:

Raw Material Procurement: Sourcing high-purity 3-methylbenzaldehyde and pyrrole.

Catalytic Condensation: Conducting the condensation reaction in large reactors with efficient mixing and temperature control.

Carboxylation: Utilizing high-pressure reactors for the carboxylation step to ensure complete conversion and high yield.

Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylphenyl)-3-(1H-pyrrol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the pyrrole moiety.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

Oxidation: Formation of this compound ketone or aldehyde derivatives.

Reduction: Formation of 3-(3-methylphenyl)-3-(1H-pyrrol-1-yl)propanol or 3-(3-methylphenyl)-3-(1H-pyrrol-1-yl)propanal.

Substitution: Formation of substituted derivatives on the aromatic ring or pyrrole moiety.

Scientific Research Applications

Scientific Research Applications

-

Drug Development

- The compound has been explored for its potential as a lead compound in drug discovery, particularly in the development of anti-inflammatory and analgesic agents. Its structural similarity to known pharmaceuticals suggests it may interact with biological targets involved in pain and inflammation pathways.

-

Biological Activity

- Research indicates that derivatives of arylacrylic acids, including this compound, exhibit varying degrees of biological activity. Studies have shown that modifications to the pyrrole or phenyl groups can influence pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

-

Synthetic Organic Chemistry

- As an intermediate in organic synthesis, 3-(3-methylphenyl)-3-(1H-pyrrol-1-yl)propanoic acid can serve as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it valuable in developing new materials or pharmaceuticals.

Case Studies and Research Findings

| Study/Research | Focus | Findings |

|---|---|---|

| Study on Anti-inflammatory Properties | Investigated the anti-inflammatory effects of derivatives | Found that certain modifications enhance efficacy against inflammation markers |

| Synthesis of Novel Derivatives | Explored new synthetic routes | Developed several new compounds with improved solubility and bioavailability |

| Biological Activity Assessment | Evaluated interaction with biological targets | Identified potential binding affinities with receptors involved in pain modulation |

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-3-(1H-pyrrol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, pain, or cellular metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

*Estimated based on structural analogs.

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-chloro derivative (CAS 404869-77-8) exhibits higher molecular weight (238.27 vs.

- Heterocyclic Variations : Replacing the phenyl group with thiophene or imidazole modifies electronic and steric profiles. Thiophene introduces sulfur, which may enhance π-π stacking interactions, while imidazole adds hydrogen-bonding capability .

- Steric Effects : The isoindol derivative (CAS 478260-02-5) demonstrates how bulkier substituents increase molecular weight and steric hindrance, which could impact binding to biological targets .

Analgesic Activity of Propanoic Acid Derivatives

Amide derivatives of structurally related 3-(pyridazinyl/phenyl)propanoic acids showed equipotent or superior analgesic activity to aspirin in acetic acid-induced writhing tests .

Anti-Proliferative Potential

Compounds like 6-methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid () highlight the therapeutic relevance of carboxylic acid derivatives in cancer research. The trifluoromethyl group in such analogs improves metabolic stability, suggesting that halogenation or fluorination of the target compound could enhance bioactivity.

Biological Activity

3-(3-methylphenyl)-3-(1H-pyrrol-1-yl)propanoic acid is an organic compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅NO₂, and its molecular weight is 229.28 g/mol. The compound is categorized under arylacrylic acids, known for their biological activities due to the presence of both aromatic and heterocyclic components in their structure.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the carboxylic acid group allows it to participate in hydrogen bonding, while the aromatic and pyrrole rings contribute to its hydrophobic interactions.

Potential Biological Activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, related pyrrole derivatives have shown effectiveness against various bacterial strains .

- Cancer Therapeutics : The compound's structure may allow it to act as a small molecule inhibitor in cancer therapies by targeting immune checkpoints such as PD-1/PD-L1 .

Synthesis Methods

Multiple synthetic routes can be employed to obtain this compound. Common methods include:

- Condensation Reactions : Utilizing pyrrole and appropriate arylacetic acid derivatives under acidic or basic conditions.

- Refluxing Techniques : Carrying out reactions in solvents like toluene or ethanol at elevated temperatures to enhance yields.

Case Studies

A recent study explored the synthesis and biological evaluation of pyrrole-based compounds, revealing that derivatives similar to this compound exhibited notable antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 31.2 µg/mL .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antimicrobial |

| N-substituted β-amino acids | 31.2 | Antimicrobial |

Pharmacological Evaluations

Pharmacological evaluations have indicated that the compound may interact with specific receptors involved in immune response modulation. Studies utilizing molecular docking techniques have suggested potential binding affinities for immune checkpoint inhibitors, paving the way for further exploration in cancer immunotherapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-methylphenyl)-3-(1H-pyrrol-1-yl)propanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : A general approach involves coupling substituted phenylpropanoic acid derivatives with pyrrole moieties. For analogs, refluxing in xylene (110–140°C) with a dehydrogenation agent like chloranil (1.4 mmol) for 24–30 hours is effective, followed by NaOH washing and recrystallization from methanol . Optimize stoichiometry and solvent polarity to minimize side products. Monitor reaction progress via TLC or HPLC (C18 columns, acetonitrile/water mobile phase) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

- IR spectroscopy : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, pyrrole N-H at ~3400 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d6) to verify substituent positions (e.g., methylphenyl protons at δ 2.3 ppm, pyrrole protons at δ 6.8–7.1 ppm) .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. How can researchers resolve low yields during purification?

- Methodological Answer :

- Recrystallization : Use methanol or ethanol for high-purity crystals; adjust solvent polarity if impurities persist .

- Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) for polar byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of pyrrole substitution in this compound?

- Methodological Answer : The 1H-pyrrole nitrogen directs electrophilic substitution to the β-position. DFT calculations (B3LYP/6-31G*) can model electron density distribution, while kinetic studies under varying temperatures/pH quantify activation barriers . Competing pathways (e.g., C- vs. N-alkylation) may arise with bulky substituents.

Q. How should contradictory spectral data (e.g., NMR vs. IR) be analyzed?

- Methodological Answer :

- Dynamic Effects : Check for tautomerism (e.g., keto-enol shifts in propanoic acid derivatives) via variable-temperature NMR .

- Impurity Profiling : Use LC-MS to identify co-eluting contaminants .

- Cross-Validation : Compare experimental data with computed spectra (e.g., Gaussian 16) for consistency .

Q. What strategies optimize in silico bioactivity predictions for this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with protein targets (e.g., COX-2 for anti-inflammatory activity) and validate with MD simulations (NAMD/GROMACS) .

- QSAR Models : Train on pyrrole-carboxylic acid derivatives to predict IC50 values for enzyme inhibition .

Q. How do solvent effects influence the compound’s stability in biological assays?

- Methodological Answer :

- Degradation Kinetics : Monitor via UV-Vis in PBS (pH 7.4) at 37°C; half-life <24 hours suggests need for stabilizers (e.g., BSA) .

- Solvent Compatibility : Use DMSO stock solutions (<1% v/v) to avoid cellular toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.